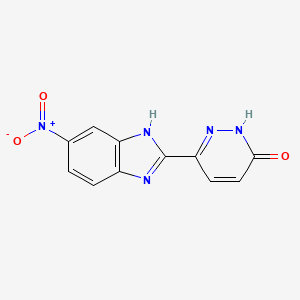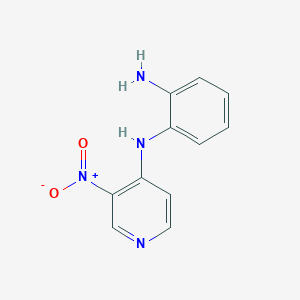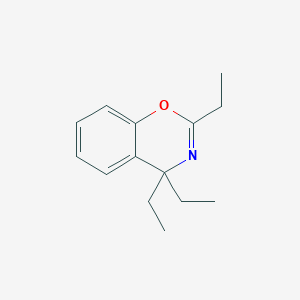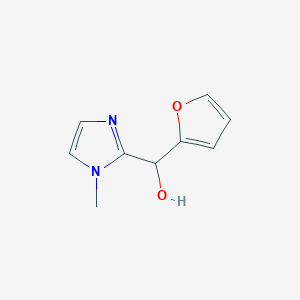![molecular formula C20H15BrN2O2S B3831036 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3831036.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile
説明
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BPTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPTAA belongs to the class of compounds known as acrylonitriles, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis. This compound has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also readily available for purchase from chemical suppliers. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been found to possess anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has several advantages for lab experiments, but it also has limitations, including its low solubility in aqueous solutions. Future research on this compound should focus on the development of this compound derivatives with improved solubility and potency, investigation of its potential as a combination therapy with other anticancer agents, and further elucidation of its mechanism of action.
科学的研究の応用
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the growth of several pathogenic fungi and bacteria, indicating its potential as an antifungal and antibacterial agent.
特性
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGKHCWZBYLSIV-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-(2-thienyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3830968.png)
![6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830971.png)
![6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3830983.png)

methyl]phosphonate](/img/structure/B3830990.png)

![4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine](/img/structure/B3831001.png)
![4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine](/img/structure/B3831006.png)
methanol](/img/structure/B3831007.png)
methanol](/img/structure/B3831009.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B3831032.png)
![3-amino-4-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3831037.png)